(Glp1)-Apelin-13, human, bovine

Catalog No.
S11158429
CAS No.
M.F
C69H108N22O16S
M. Wt
1533.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Glp1)-Apelin-13, human, bovine

Product Name

(Glp1)-Apelin-13, human, bovine

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C69H108N22O16S

Molecular Weight

1533.8 g/mol

InChI

InChI=1S/C69H108N22O16S/c1-39(2)32-47(85-57(96)43(17-9-26-76-68(71)72)82-63(102)52-20-12-29-90(52)65(104)45(18-10-27-77-69(73)74)83-58(97)44-22-23-54(93)80-44)59(98)88-50(37-92)61(100)86-48(34-41-35-75-38-79-41)60(99)81-42(16-7-8-25-70)56(95)78-36-55(94)89-28-11-19-51(89)62(101)84-46(24-31-108-3)66(105)91-30-13-21-53(91)64(103)87-49(67(106)107)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,92H,7-13,16-34,36-37,70H2,1-3H3,(H,75,79)(H,78,95)(H,80,93)(H,81,99)(H,82,102)(H,83,97)(H,84,101)(H,85,96)(H,86,100)(H,87,103)(H,88,98)(H,106,107)(H4,71,72,76)(H4,73,74,77)

InChI Key

GGMAXEWLXWJGSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6

(Glucagon-like peptide 1)-Apelin-13 is a hybrid peptide that combines the properties of glucagon-like peptide 1 and apelin-13. This compound has the chemical formula C69H108N22O16S and a molecular weight of approximately 1,393.85 g/mol. It is primarily recognized for its role as a selective agonist for the apelin receptor (APJ), which is implicated in various physiological processes including cardiovascular regulation, glucose metabolism, and neuroprotection .

. As a peptide, it can participate in:

  • Hydrolysis: Peptide bonds can be cleaved by proteolytic enzymes, leading to the formation of smaller peptides or amino acids.
  • Oxidation: The presence of sulfur in the structure can lead to oxidation reactions, particularly affecting cysteine residues.
  • Binding Interactions: The compound can bind to specific receptors (APJ) and influence downstream signaling pathways, such as those involved in insulin sensitivity and appetite regulation .

(Glucagon-like peptide 1)-Apelin-13 exhibits several biological activities:

  • Agonistic Action: It acts as a potent agonist for the apelin receptor, with an effective concentration (EC50) of approximately 0.30 nM, indicating high potency in activating this receptor .
  • Metabolic Effects: The compound has been shown to improve glucose utilization and insulin sensitivity, making it significant in metabolic disorders such as obesity and diabetes .
  • Neuroprotective Properties: It plays a role in neuroprotection, potentially aiding in conditions like neurodegenerative diseases .

The synthesis of (Glucagon-like peptide 1)-Apelin-13 can be achieved through solid-phase peptide synthesis (SPPS), which involves:

  • Resin Preparation: A suitable resin is selected to anchor the first amino acid.
  • Amino Acid Coupling: Sequential addition of protected amino acids occurs through coupling reactions.
  • Deprotection: Protective groups are removed to expose reactive sites for further coupling.
  • Cleavage from Resin: The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure purity and yield .

(Glucagon-like peptide 1)-Apelin-13 has several applications in research and potential therapeutic areas:

  • Diabetes Treatment: Due to its effects on insulin sensitivity and glucose metabolism, it holds promise for developing new diabetes medications.
  • Cardiovascular Research: Its role in cardiovascular health makes it a target for studies aimed at treating heart diseases.
  • Neuroscience: Investigations into its neuroprotective effects could lead to new treatments for neurodegenerative diseases like Alzheimer's .

Interaction studies have demonstrated that (Glucagon-like peptide 1)-Apelin-13 selectively binds to the apelin receptor (APJ), activating various intracellular signaling pathways. These interactions are crucial for understanding how this compound can modulate physiological responses related to metabolism, cardiovascular function, and neuroprotection. Research has also indicated potential interactions with other receptors involved in metabolic regulation .

Several compounds share structural or functional similarities with (Glucagon-like peptide 1)-Apelin-13. Here are a few notable examples:

Compound NameChemical FormulaKey Properties
Apelin-13C62H92N16O12SEndogenous ligand for APJ; regulates cardiovascular function
Pyr1-Apelin-13C69H108N22O16SA tautomer with neuroprotective effects; improves locomotor activity
Glucagon-like Peptide 1C29H39N7O9Involved in glucose homeostasis; stimulates insulin secretion

Uniqueness of (Glucagon-like peptide 1)-Apelin-13

What sets (Glucagon-like peptide 1)-Apelin-13 apart is its dual action as both a glucagon-like peptide and an apelin receptor agonist, providing a unique mechanism that could simultaneously address metabolic and cardiovascular issues. This multifunctionality positions it as a promising candidate for future therapeutic developments in metabolic disorders and cardiovascular diseases .

APJ Receptor (APJ Receptor) Activation Mechanisms

Orthosteric Binding Site Characterization

The apelin receptor’s orthosteric binding pocket is defined by a network of hydrophobic and polar residues across transmembrane domains (TMs) 2, 3, 5, 6, and 7, as well as extracellular loop 2 (ECL2). Apelin-13 adopts an extended conformation, with its C-terminal phenylalanine (F13) and methionine (M11) residues penetrating deeply into the pocket to engage critical receptor residues (Figure 1) [1] [5]. Structural analyses demonstrate that F13 forms hydrophobic interactions with phenylalanine 110 (F110³·³³), tyrosine 185 (Y185ᴱᶜᴸ²), and leucine 201 (L201⁵·³⁸), while M11 interacts with methionine 113 (M113³·³⁶), tyrosine 264 (Y264⁶·⁵¹), and tyrosine 299 (Y299⁷·⁴³) [1]. Mutagenesis studies confirm that substitutions at Y185ᴱᶜᴸ² or Y264⁶·⁵¹ reduce apelin-13’s signaling potency by over 90%, highlighting their roles in stabilizing the active receptor conformation [1] [5].

The N-terminal region of apelin-13, including the Glp1 modification, is less directly involved in orthosteric interactions but may influence peptide stability and receptor docking. Pyroglutamate substitution at position 1 prevents aminopeptidase-mediated degradation, potentially prolonging the peptide’s half-life in vivo [2] [4]. While structural data specific to (Glp1)-apelin-13 are limited, comparative studies with alanine-substituted analogs (e.g., (Ala13)-apelin-13) suggest that modifications at terminal residues alter binding kinetics without abolishing receptor engagement [4]. For instance, (Ala13)-apelin-13 retains partial antagonistic activity, indicating that the C-terminal aromatic residue is critical for full agonism [4].

Table 1: Key Residues in the Apelin Receptor Orthosteric Binding Site and Their Interactions with Apelin-13

Apelin Receptor ResidueApelin-13 ResidueInteraction TypeFunctional Significance
Phenylalanine 110³·³³Phenylalanine 13HydrophobicStabilizes ligand-receptor complex [1]
Tyrosine 185ᴱᶜᴸ²Methionine 11HydrophobicMediates receptor activation [1] [5]
Tyrosine 264⁶·⁵¹Methionine 11HydrophobicContributes to binding pocket depth [1]
Leucine 201⁵·³⁸Phenylalanine 13HydrophobicAnchors C-terminal ligand orientation [1]

Allosteric Modulation by Dimerization States

The apelin receptor exhibits functional selectivity dependent on its oligomeric state. Cryo-EM structures reveal that in the absence of Gi proteins, the receptor forms homodimers with asymmetric ligand occupancy [1]. Apelin-13 binds exclusively to one protomer (ProtA) in dimeric complexes, while the unoccupied protomer (ProtB) adopts an inactive conformation characterized by a collapsed orthosteric pocket and inward displacement of TM6 [1]. This asymmetry suggests that dimerization constrains signaling efficacy, as only ProtA couples to Gi proteins (Figure 2) [1].

Antagonistic ligands, such as the antibody JN241, promote symmetric dimerization by engaging both protomers simultaneously. This induces a compact dimer interface stabilized by polar interactions between ECL2 of ProtA and TM1 of ProtB, effectively locking the receptor in an inactive state [1]. In contrast, agonistic ligands like apelin-13 preferentially destabilize dimeric configurations. Biochemical assays demonstrate that Gi protein coupling reduces dimer stability by 70%, favoring monomeric receptors capable of maximal cAMP inhibition [1].

Table 2: Structural and Functional Characteristics of Apelin Receptor Dimerization States

StateLigand BoundGi Protein CouplingStructural ConformationFunctional Outcome
DimerApelin-13 (ProtA)Present (ProtA)Asymmetric, extendedPartial signaling [1]
DimerAntagonistic antibodyAbsentSymmetric, compactInhibition [1]
MonomerApelin-13PresentActive conformationFull signaling [1]

Conformational Changes During Gi Protein Coupling

Gi protein coupling induces large-scale conformational rearrangements in the apelin receptor, particularly in intracellular loop 3 (ICL3) and TM6. In the Gi-bound state, TM6 rotates outward by 14 Å, creating a cavity for Gi engagement, while ICL3 adopts an α-helical structure that stabilizes the G protein heterotrimer [1]. These shifts are transmitted allosterically to the orthosteric pocket, where TM5 and TM7 undergo inward movements that enhance apelin-13 binding affinity by approximately threefold [1].

Notably, Gi coupling destabilizes receptor dimers by competing with dimer interface residues. Molecular dynamics simulations suggest that Gi binding to ProtA induces steric clashes with ProtB, reducing dimer stability by 40% within 50 ns [1]. This coupling-induced dissociation ensures signaling fidelity, as only monomeric receptors fully activate downstream effectors like adenylate cyclase [1].

Table 3: Conformational Shifts in the Apelin Receptor During Gi Protein Coupling

Structural ElementPre-Coupling StatePost-Coupling StateFunctional Impact
TM6Inward positionOutward rotation (14 Å)Creates G protein-binding cavity [1]
ICL3Disordered loopα-helixStabilizes Gi heterotrimer [1]
TM5-TM7 interface8.2 Å separation5.7 Å separationEnhances ligand affinity [1]

Solid-phase peptide synthesis represents the cornerstone methodology for producing (Pyroglutamate-1)-Apelin-13 with high purity and yield [1] [2]. The optimization of SPPS parameters is critical for successful synthesis of this peptide, which contains challenging amino acid sequences including the N-terminal pyroglutamate residue and C-terminal phenylalanine [3] [2].

Resin Selection and Loading

The selection of appropriate solid support significantly influences synthesis efficiency and product quality. 2-Chlorotrityl chloride resin emerges as the optimal choice for (Pyroglutamate-1)-Apelin-13 synthesis due to its acid-labile properties and compatibility with the peptide sequence [3] [4]. This resin type prevents diketopiperazine formation, which represents a common synthetic challenge when incorporating N-alkylated or sterically hindered amino acids [3]. Loading densities between 0.4-0.7 mmol/g provide optimal coupling efficiency while minimizing steric hindrance during chain elongation [3] [4].

Coupling Reagent Optimization

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in combination with N,N-Diisopropylethylamine (DIPEA) represents the gold standard coupling system for challenging peptide sequences [3] [5] [6]. HATU generates highly reactive 7-azabenzotriazol-1-yl ester intermediates that facilitate efficient amide bond formation even with sterically hindered amino acids [5]. The optimal ratio employs 3-5 equivalents of amino acid, 3 equivalents of HATU, and 6 equivalents of DIPEA in dimethylformamide solvent [3] [5].

Advanced optimization protocols demonstrate that amino acid equivalents can be reduced to 1.5-2.0 equivalents through continuous-flow techniques without compromising coupling efficiency [7]. This reduction significantly decreases reagent consumption while maintaining excellent conversion rates for all twenty proteinogenic amino acids [7].

Deprotection Optimization

Fluorenylmethyloxycarbonyl (Fmoc) deprotection traditionally employs 20% piperidine in dimethylformamide [2] [8]. However, recent developments indicate that pyrrolidine offers superior deprotection kinetics in less polar solvent systems [9]. The substitution of piperidine with pyrrolidine enables efficient Fmoc removal while expanding the available solvent polarity space for environmentally sustainable synthesis protocols [9].

Optimized deprotection conditions utilize 20% pyrrolidine in dimethylformamide for 15 minutes, representing a 25% reduction in reaction time compared to standard piperidine protocols [8] [9]. This optimization maintains complete deprotection while reducing potential side reactions associated with prolonged base exposure [8].

Temperature and Reaction Monitoring

Standard SPPS procedures operate at ambient temperature (25°C) to minimize racemization and side reactions [3] [8]. Real-time monitoring of deprotection and coupling reactions through ultraviolet spectroscopy enables precise reaction control and optimization [8]. The Fmoc chromophore release during deprotection provides quantitative assessment of reaction completion, while coupling efficiency can be monitored through resin-bound amino acid analysis [8].

Plasma Stability Enhancement via Analog Design

The native (Pyroglutamate-1)-Apelin-13 peptide exhibits limited plasma stability with a half-life of approximately 0.5 hours in rat plasma, primarily due to rapid proteolytic degradation [10] [11]. Systematic analog design approaches have identified multiple strategies to enhance metabolic stability while preserving receptor binding affinity and biological activity.

Amidation and Acylation Techniques

C-terminal amidation represents a fundamental modification for enhancing peptide stability against carboxypeptidase degradation [12]. The conversion of the C-terminal carboxylic acid to the corresponding amide eliminates the primary recognition site for exopeptidases, resulting in improved plasma half-life [12].

Enzymatic Amidation Approaches

Enzymatic transacylation methods provide an elegant route to C-terminal amides with high selectivity and yield [13]. The process employs carboxypeptidases under controlled conditions to facilitate amide bond formation while avoiding harsh chemical conditions that may compromise peptide integrity [13]. Photolytic protection group removal enables selective amide formation without affecting other functional groups within the peptide sequence [13].

The optimal protocol utilizes N,N-dimethylformamide and water co-solvent systems with 4-dimethylaminopyridine as catalyst [13]. Reaction concentrations of 450 millimolar amine and 350 millimolar N-methylmorpholine achieve efficient amidation with minimal side product formation [13]. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activation at 60 millimolar concentration drives the coupling reaction to completion within 2 hours at ambient temperature [13].

Chemical Amidation Strategies

Direct amidation through activated ester intermediates provides an alternative approach for C-terminal modification [12]. The methodology employs N-hydroxysuccinimide or pentafluorophenyl ester activation followed by nucleophilic displacement with primary or secondary amines [12]. This approach enables incorporation of diverse N-alkyl substitutions that may confer additional stability benefits [14].

Solid-phase amidation protocols utilize specialized resins such as Peptide Amide Linker-polyethylene glycol-polystyrene (PAL-PEG-PS) that facilitate direct amide formation during synthesis [14]. The Fukuyama N-alkylation reaction provides access to N-alkyl amides through on-resin modification of primary amides [14]. This methodology achieves consistently high yields with various alkyl halides while maintaining compatibility with standard Fmoc chemistry [14].

Substitution Patterns for Proteolytic Resistance

Systematic investigation of amino acid substitutions has identified key structural modifications that confer proteolytic resistance while maintaining biological activity [10] [11] [15]. The approach combines understanding of protease recognition sequences with structure-activity relationships for the apelin receptor.

Identification of Vulnerable Sites

Comprehensive proteolytic mapping reveals multiple cleavage sites within the (Pyroglutamate-1)-Apelin-13 sequence [11] [16]. Angiotensin-converting enzyme 2 (ACE2) primarily cleaves the Pro12-Phe13 bond, generating the truncated (Pyroglutamate-1)-Apelin-13(1-12) metabolite [17] [18] [19]. Prolyl carboxypeptidase (PRCP) similarly targets the C-terminal phenylalanine residue, resulting in loss of receptor binding affinity [20] [21].

Neprilysin (NEP) demonstrates broader specificity, cleaving at Arg4-Leu5 and Leu5-Ser6 positions to generate shorter C-terminal fragments [16]. Plasma peptidases exhibit preferential cleavage at the Leu5-Ser6 bond across multiple species, indicating this site represents a conserved vulnerability [11].

Strategic Amino Acid Replacements

D-amino acid incorporation provides the most robust protection against proteolytic degradation, as these unnatural stereoisomers are not recognized by mammalian proteases [15] [22] [23]. Complete replacement of L-lysine and L-arginine residues with their D-enantiomers achieves remarkable plasma stability exceeding 24 hours [15] [22]. However, extensive D-amino acid substitution may compromise receptor binding affinity and biological activity [15] [22].

Selective incorporation of constrained amino acids at critical positions offers a balanced approach to stability enhancement [10]. Replacement of Pro12 with 1-naphthylalanine, indole-2-carboxylic acid (Aic), or tryptophan maintains receptor affinity while providing modest stability improvements [10]. These aromatic residues introduce steric hindrance that limits protease access to the scissile bond.

C-terminal modifications demonstrate particularly pronounced stability benefits [10]. Substitution of Phe13 with constrained residues such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), dibenzothiophene-2-carboxylic acid (Dbzg), or α-methyl-tyrosine derivatives achieves half-life extensions from 0.5 to 7.3 hours [10]. The d-stereoisomer of Tic provides additional protection through altered spatial orientation that disrupts protease recognition [10].

Combination Strategies

Dual modification approaches combining Pro12 and Phe13 substitutions yield synergistic stability improvements [10]. The combination of 1-naphthylalanine at position 12 with dibenzothiophene-2-carboxylic acid at position 13 achieves exceptional stability (half-life 7.3 hours) while maintaining high receptor affinity (Ki 0.08 nanomolar) [10]. This analog demonstrates complete resistance to ACE2 cleavage and represents one of the most successful stability-enhanced variants developed to date [10].

N-methylation of backbone amide bonds provides an alternative stabilization strategy that preserves natural amino acid side chains while introducing proteolytic resistance [24]. Strategic N-methylation at positions flanking known cleavage sites effectively blocks protease recognition without significantly altering peptide conformation [24]. This approach achieves substantial stability improvements with plasma half-lives exceeding 7 hours in optimized analogs [24].

XLogP3

-5.9

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

18

Exact Mass

1532.80343662 g/mol

Monoisotopic Mass

1532.80343662 g/mol

Heavy Atom Count

108

Dates

Last modified: 08-08-2024

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